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molecular formula C12H16O B7845201 1-(2,4-Dimethylphenyl)-2-methylpropan-1-one

1-(2,4-Dimethylphenyl)-2-methylpropan-1-one

Cat. No. B7845201
M. Wt: 176.25 g/mol
InChI Key: WXTUTRMIGPHKKK-UHFFFAOYSA-N
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Patent
US06548710B2

Procedure details

Aluminium chloride (28.0 g, 0.21 mole) was suspended in 200 ml of anhydrous dichloromethane and cooled to 0° C. A solution of m-xylene (21.2 g, 0.2 mole) and isobutyryl chloride (21.3 g, 0.20 mole) in 50 ml of anhydrous dichloromethane was slowly added to this suspension. After the addition was completed, the reaction mixture was stirred at 0° C. for 1 h.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step Two
Quantity
21.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([CH3:12])[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[CH:6]=1.[C:13](Cl)(=[O:17])[CH:14]([CH3:16])[CH3:15]>ClCCl>[CH3:15][CH:14]([CH3:16])[C:13]([C:10]1[CH:9]=[CH:8][C:7]([CH3:11])=[CH:6][C:5]=1[CH3:12])=[O:17] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
21.2 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Name
Quantity
21.3 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 1 h.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(C(=O)C1=C(C=C(C=C1)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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